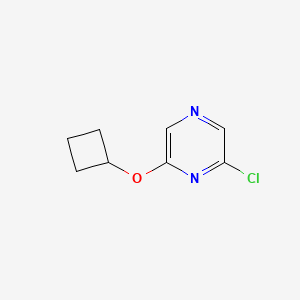
2-Chloro-6-cyclobutyloxypyrazine
Descripción general
Descripción
2-Chloro-6-cyclobutyloxypyrazine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-6-cyclobutyloxypyrazine is a chemical compound that has garnered attention for its potential biological activities. As a derivative of pyrazine, it possesses structural features that may influence its interaction with biological systems, particularly in the context of receptor binding and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a pyrazine ring substituted with a chlorine atom and a cyclobutyl group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The chlorine atom and cyclobutyl moiety can modulate the compound's binding affinity and specificity, leading to diverse biological effects:
- Receptor Binding : It has been suggested that compounds with similar structures can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic processes within cells. This inhibition can be critical in therapeutic contexts, particularly in disease models where enzyme activity is dysregulated.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available research:
Case Studies
- GPR120 Agonism : A study highlighted the role of this compound as an agonist for GPR120, a receptor implicated in glucose metabolism and inflammation. The activation of this receptor may have implications for treating obesity and type 2 diabetes by enhancing insulin sensitivity and reducing inflammation .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit key metabolic enzymes involved in lipid metabolism. This inhibition could lead to decreased lipid accumulation in cells, suggesting potential applications in managing hyperlipidemia .
- Antioxidant Effects : Research demonstrated that this compound possesses antioxidant properties, which were evaluated using cell culture models exposed to oxidative stress. The compound was found to significantly reduce markers of oxidative damage, indicating its potential as a protective agent against cellular damage.
Propiedades
IUPAC Name |
2-chloro-6-cyclobutyloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-10-5-8(11-7)12-6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCZNZCHVZCMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















